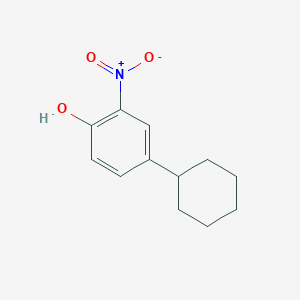

4-Cyclohexyl-2-nitrophenol

Descripción

Contextualization within Phenolic and Nitroaromatic Compound Research

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of organic chemistry. britannica.comwikipedia.org They serve as fundamental building blocks for a vast array of natural products and synthetic materials. britannica.comacs.org The hydroxyl group significantly influences the reactivity of the aromatic ring, making phenols susceptible to electrophilic substitution reactions. wikipedia.org Their acidity, which is greater than that of typical alcohols, is another defining characteristic. wikipedia.org

Nitroaromatic compounds, on the other hand, are organic molecules containing one or more nitro groups (-NO2) bonded to an aromatic ring. nih.gov The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack. ontosight.ai These compounds are widely used in the synthesis of dyes, polymers, pesticides, and explosives. nih.gov The presence of the nitro group often imparts specific biological activities and toxicological properties. nih.govresearchgate.net

4-Cyclohexyl-2-nitrophenol sits (B43327) at the intersection of these two important classes of compounds. It is a derivative of 4-cyclohexylphenol (B75765), a compound used in the production of polymers and as an intermediate in the agrochemical industry. lookchem.com The introduction of a nitro group to the 4-cyclohexylphenol structure creates this compound, modifying its electronic properties and potential applications.

Significance of Substituted Phenols in Advanced Chemical Synthesis and Materials Science

Substituted phenols are pivotal in the development of advanced materials and complex chemical syntheses. The nature and position of the substituents on the phenolic ring can be tailored to achieve specific properties and functionalities. For instance, the incorporation of bulky groups can enhance thermal stability in polymers.

In materials science, substituted phenols are precursors to high-performance polymers like polybenzoxazines and polycarbonates, contributing to their strength, chemical resistance, and desirable dielectric properties. The antioxidant properties of many substituted phenols also make them valuable as stabilizers in plastics and rubber.

In advanced chemical synthesis, the reactivity of substituted phenols is harnessed to create a diverse range of molecules. They are key intermediates in the pharmaceutical industry for the development of new drugs and in the agrochemical sector for synthesizing selective herbicides. acs.orglookchem.commdpi.com The ability to introduce various functional groups onto the phenolic ring through reactions like nitration and halogenation allows for the creation of a wide array of specialized chemicals.

The synthesis of this compound itself is a clear example of the tailored modification of a phenolic structure. It is typically prepared by the nitration of 4-cyclohexylphenol using nitric acid. prepchem.com This reaction highlights the controlled introduction of a functional group to achieve a specific molecular architecture for further use in research and industry.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 3279-10-5 | echemportal.org |

| Molecular Formula | C12H15NO3 | |

| Molecular Weight | 221.25 g/mol |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

3279-10-5 |

|---|---|

Fórmula molecular |

C12H15NO3 |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

4-cyclohexyl-2-nitrophenol |

InChI |

InChI=1S/C12H15NO3/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h6-9,14H,1-5H2 |

Clave InChI |

YUQPJMAOUVWWOM-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies for 4 Cyclohexyl 2 Nitrophenol

Direct Electrophilic Aromatic Nitration Approaches for Phenolic Systems

The most straightforward approach to 4-Cyclohexyl-2-nitrophenol involves the electrophilic aromatic substitution on the 4-cyclohexylphenol (B75765) precursor. The hydroxyl group of the phenol (B47542) is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the cyclohexyl group, nitration is directed primarily to the ortho positions.

Optimization of Reaction Conditions for Selective Nitration

The selective synthesis of this compound from 4-cyclohexylphenol hinges on the careful control of reaction conditions to favor mono-nitration and prevent the formation of dinitrated byproducts. sciencemadness.org A documented laboratory-scale synthesis provides a clear example of this optimization. By using a biphasic solvent system of ether and water and controlling the temperature, a specific mono-nitro product can be achieved.

The reaction involves the dropwise addition of 60% nitric acid to a cooled, stirred mixture of 4-cyclohexylphenol in ether and water. After the initial addition, the reaction is allowed to proceed at room temperature for an extended period. This controlled addition and temperature management are crucial for selectivity. The final product is isolated and purified using silica-gel column chromatography to yield pure this compound.

Table 1: Optimized Conditions for Direct Nitration of 4-Cyclohexylphenol

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | 4-Cyclohexylphenol | sciencemadness.org |

| Nitrating Agent | 60% Nitric Acid | sciencemadness.org |

| Solvent System | Ether and Water | sciencemadness.org |

| Temperature | Initial cooling with ice, then room temperature | sciencemadness.org |

| Reaction Time | 24 hours | sciencemadness.org |

| Purification | Silica-gel column chromatography | sciencemadness.org |

Catalytic Systems in Nitration Synthesis

While direct nitration with nitric acid is effective, research into cleaner and more efficient catalytic systems is a constant theme in synthetic chemistry. Traditionally, the nitration of aromatic compounds is facilitated by a mixture of nitric and sulfuric acids, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). cardiff.ac.uk

For phenolic substrates, various solid acid catalysts have been explored to create more environmentally benign processes. cardiff.ac.uk Zeolites, such as Hβ, have demonstrated activity in catalyzing the nitration of phenol with dilute nitric acid. cardiff.ac.uk The shape-selectivity and acidity of these catalysts can influence the ortho/para product ratio. Although specific studies on the catalytic nitration of 4-cyclohexylphenol are not widely documented, these systems represent the forefront of catalytic technology for phenol nitration. Other catalytic systems investigated for aromatic nitration include metal salt modified clays (B1170129) and mixed metal oxides, which aim to replace corrosive mineral acids. cardiff.ac.uk

Alternative Synthetic Pathways to the this compound Scaffold

Beyond direct nitration, alternative strategies can be envisioned that construct the target molecule by forming the cyclohexyl-aryl bond on a nitrated precursor or by combining smaller fragments in a convergent manner.

Cyclohexylation Strategies in Phenol Derivatization

An alternative route involves the introduction of the cyclohexyl group onto a pre-existing nitrophenol ring, specifically 2-nitrophenol (B165410). This approach falls under the category of Friedel-Crafts alkylation reactions. wikipedia.orgpressbooks.pub The cyclohexylation of phenol to produce 4-cyclohexylphenol is a well-established industrial process, often utilizing solid acid catalysts to promote the reaction between phenol and cyclohexene (B86901) or cyclohexanol. unive.it

This established methodology can, in principle, be applied to 2-nitrophenol. However, the presence of the electron-withdrawing nitro group deactivates the aromatic ring, making electrophilic substitution more challenging compared to phenol itself. researchgate.net Research on the alkylation of para-substituted phenols, including p-nitrophenol, with alcohols has been noted to be accompanied by considerable coke formation, indicating potential difficulties. researchgate.net The reaction would likely require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), and carefully controlled conditions to drive the formation of the desired product. iitk.ac.in

Table 2: General Conditions for Catalytic Cyclohexylation of Phenols

| Substrate | Cyclohexylating Agent | Catalyst Type | Typical Temperature | Key Outcome/Selectivity | Reference |

|---|---|---|---|---|---|

| Phenol | Cyclohexene or Cyclohexanol | Zeolites (H-mordenite, H-beta) | 140-220°C | High selectivity for 4-cyclohexylphenol | |

| Phenol | Cyclohexene | Sulfonic Acid Resins (e.g., Amberlyst) | ~85°C (358 K) | Forms 2- and 4-cyclohexylphenol and ether intermediate | unive.itunive.it |

| Phenol | Cyclohexene | Solid Acids (e.g., BF₃/SiO₂) | Varies | Forms mixture of ortho- and para-isomers and ether | unive.it |

| Naphthalene | Various | Zeolite HY | Autoclave, heat | Low selectivity for specific isomers | cardiff.ac.uk |

Convergent Synthesis Routes Utilizing Precursors

For this compound, a hypothetical convergent synthesis could involve a cross-coupling reaction. For instance, a suitably protected 4-bromo-2-nitrophenol (B183274) or a related halide could serve as one fragment. This fragment could then be coupled with a cyclohexyl-containing organometallic reagent, such as cyclohexylmagnesium bromide (a Grignard reagent) or a cyclohexylboronic acid derivative (in a Suzuki-Miyaura coupling). The development of such a route would depend on the availability of the starting materials and the optimization of the coupling conditions to achieve a high yield of the desired product. This strategy is frequently employed in the total synthesis of complex natural products where fragments are joined via powerful C-C bond-forming reactions. nih.gov Another convergent approach could involve the synthesis of a substituted cyclohexanone (B45756) and its subsequent aromatization to form the phenolic ring. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclohexyl 2 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 4-cyclohexyl-2-nitrophenol molecule can be determined.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic and cyclohexyl protons. The aromatic protons, due to the electron-withdrawing effects of the nitro group and the electron-donating nature of the hydroxyl group, appear in the downfield region of the spectrum. The specific chemical shifts and coupling patterns of these protons are characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The cyclohexyl protons, in contrast, appear as a series of complex, overlapping multiplets in the upfield region, typical for a saturated cyclic system. The proton of the hydroxyl group (-OH) typically presents as a broad singlet, with its chemical shift being dependent on factors such as solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal. The aromatic carbons exhibit chemical shifts in the downfield region, with the carbons bearing the hydroxyl and nitro groups showing characteristic shifts due to the electronic influence of these substituents. The carbons of the cyclohexyl ring appear in the upfield aliphatic region of the spectrum. The number of signals in both the aromatic and aliphatic regions confirms the substitution pattern and the presence of the cyclohexyl group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.2 | 115 - 140 |

| Phenolic OH | Variable (often broad) | - |

| Cyclohexyl CH (methine) | ~2.5 | ~44 |

| Cyclohexyl CH₂ (methylene) | 1.2 - 1.9 | 26 - 35 |

| Carbon attached to OH | - | 150 - 160 |

| Carbon attached to NO₂ | - | 135 - 145 |

| Carbon attached to cyclohexyl | - | 140 - 150 |

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

To unravel the complex overlapping signals, particularly within the cyclohexyl ring, and to definitively establish the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. For this compound, this would show correlations between adjacent protons on the aromatic ring, as well as between neighboring protons within the cyclohexyl ring. This helps to trace the spin systems and confirm the substitution pattern of the aromatic ring and the structure of the cyclohexyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the aromatic ring and the cyclohexyl substituent. For instance, correlations would be expected between the cyclohexyl methine proton and the aromatic carbon to which it is attached, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the cyclohexyl ring and its orientation relative to the planar aromatic ring.

The combined application of these 2D NMR techniques provides an unambiguous and detailed picture of the molecular structure and conformation of this compound. libretexts.orgharvard.eduresearchgate.netpacific.edunih.gov

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR and Raman spectra of this compound display characteristic absorption bands that confirm the presence of its key functional groups. prepchem.commdpi.com

O-H Stretch: A prominent, broad absorption band is typically observed in the IR spectrum in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group stretching vibration. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a series of sharp bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group are observed as strong bands below 3000 cm⁻¹.

N-O Stretches: The nitro group (NO₂) gives rise to two distinct and strong stretching vibrations. The asymmetric stretch typically appears in the range of 1500-1560 cm⁻¹, and the symmetric stretch is found between 1335-1385 cm⁻¹. These are often some of the most intense bands in the spectrum. spectroscopyonline.com

C=C Aromatic Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically result in a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenolic group is usually observed in the 1200-1300 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| Aliphatic C-H (Cyclohexyl) | C-H Stretch | 2850 - 2960 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Medium |

In this compound, the presence of both a hydroxyl group (a hydrogen bond donor) and a nitro group (a hydrogen bond acceptor) in ortho positions on the aromatic ring allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly influences the vibrational spectra.

The most notable effect is on the O-H stretching frequency. The intramolecular hydrogen bond weakens the O-H bond, causing its stretching vibration to shift to a lower frequency (red shift) and the absorption band to become broader and more intense compared to a "free" hydroxyl group. longdom.orgnih.govnih.gov This phenomenon is a key spectroscopic indicator of the presence and strength of the hydrogen bond. The positions of the nitro group's stretching vibrations may also be slightly perturbed due to their involvement in this interaction.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. When a molecule of this compound is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk

The mass-to-charge ratio (m/z) of this molecular ion provides the exact molecular weight of the compound. For this compound (C₁₂H₁₅NO₃), the expected molecular weight is approximately 221.11 g/mol . sigmaaldrich.com

The molecular ion is often energetically unstable and can fragment into smaller, charged species. The pattern of these fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve:

Loss of the nitro group: Cleavage of the C-N bond to lose an NO₂ radical (mass 46), resulting in a significant peak at M-46.

Loss of the cyclohexyl group: Cleavage of the bond between the aromatic ring and the cyclohexyl group, leading to the loss of a C₆H₁₁ radical (mass 83) and a fragment corresponding to nitrophenol.

Fragmentation of the cyclohexyl ring: The cyclohexyl ring can undergo various fragmentation processes, leading to a series of peaks corresponding to the loss of smaller alkyl fragments.

Rearrangements and other cleavages: Other characteristic fragmentation patterns, such as the loss of water or carbon monoxide, may also be observed.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's substructures can be constructed, further confirming the identity of this compound. libretexts.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry is an indispensable tool for determining the elemental formula of a compound by measuring its mass with very high precision. This technique can distinguish between molecules that have the same nominal mass but different elemental compositions. For this compound, with a chemical formula of C12H15NO3, the theoretical monoisotopic mass can be calculated with a high degree of accuracy.

An illustrative HRMS analysis of this compound would yield a measured mass that is extremely close to its calculated theoretical mass, typically within a few parts per million (ppm). This low mass error provides strong evidence for the assigned elemental composition, ruling out other potential formulas.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C12H15NO3 |

| Theoretical Monoisotopic Mass (M) | 221.1052 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion | [M-H]⁻ |

| Theoretical Mass of Observed Ion | 220.0979 g/mol |

| Measured Mass of Observed Ion | 220.0975 g/mol |

| Mass Error | 1.8 ppm |

This data is illustrative and represents typical results from HRMS analysis.

Fragment Ion Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting fragment ions. This process provides a molecular fingerprint that can be used for structural confirmation. In a typical MS/MS experiment for this compound, the deprotonated molecule [M-H]⁻ would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern would be characteristic of the compound's structure. Key fragmentations would likely involve the loss of the nitro group (NO2), cleavage of the cyclohexyl ring, and other characteristic bond breakages. The masses of these fragment ions provide crucial information about the different structural components of the molecule. For instance, the loss of the nitro group (46.0055 u) is a common fragmentation pathway for nitroaromatic compounds. The fragmentation of the cyclohexyl group can also lead to a series of characteristic losses.

Table 2: Plausible Fragment Ions from MS/MS Analysis of this compound ([M-H]⁻ as precursor ion)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 220.1 | 174.1 | NO2 |

| 220.1 | 138.1 | C6H10 |

| 174.1 | 146.1 | CO |

This data is plausible and based on the known fragmentation patterns of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. researchgate.net The resulting spectrum is characteristic of the chromophores present in the molecule. In this compound, the key chromophores are the nitrated benzene ring and the phenolic group.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The benzene ring gives rise to strong absorptions in the ultraviolet region. The presence of the nitro group, a powerful electron-withdrawing group, and the hydroxyl group, an electron-donating group, on the benzene ring significantly influences the energy of these transitions, often causing a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. docbrown.info Specifically, the spectrum of 2-nitrophenol (B165410), a closely related compound, shows absorption bands that can be attributed to charge-transfer transitions. researchgate.net A similar pattern would be expected for this compound.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Wavelength (λmax) | Type of Transition | Associated Chromophore |

| ~280 nm | π → π | Benzene ring |

| ~350 nm | n → π / Charge-Transfer | Nitro group and Phenolic system |

These values are estimations based on the spectra of similar compounds like 2-nitrophenol and 3-nitrophenol. researchgate.netdocbrown.info

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed structural elucidation of this compound, from its precise elemental composition and molecular connectivity to its electronic properties.

Reactivity and Reaction Mechanism Investigations of 4 Cyclohexyl 2 Nitrophenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Influence of Nitro and Cyclohexyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 4-cyclohexyl-2-nitrophenol is governed by the combined electronic effects of its three substituents: the hydroxyl (-OH), the nitro (-NO2), and the cyclohexyl (-C6H11) groups.

The hydroxyl group is a powerful activating group. Its lone pair of electrons can be donated into the aromatic pi-system through resonance, significantly increasing the electron density of the ring. This makes the molecule more susceptible to attack by electrophiles. The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. nios.ac.in

The nitro group is a potent deactivating group. msu.edumasterorganicchemistry.com Due to the high electronegativity of nitrogen and oxygen, it strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. msu.edutotal-synthesis.com This makes the ring much less reactive towards electrophilic aromatic substitution, with reactivity sometimes reduced by a factor of a million compared to benzene (B151609). msu.edu The nitro group is a meta-director for electrophilic attack. libretexts.org Conversely, this electron-withdrawing nature activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group, as it can stabilize the negative charge of the intermediate Meisenheimer complex. msu.edugovtpgcdatia.ac.inlibretexts.org

The cyclohexyl group , being an alkyl group, is a weak activating group. masterorganicchemistry.com It donates electron density to the ring through an inductive effect, making the ring slightly more reactive towards electrophiles than benzene. Like other alkyl groups, it is an ortho, para-director. mnstate.edu

In this compound, these effects are combined. The powerful activating and ortho, para-directing influence of the hydroxyl group dominates, making electrophilic substitution feasible despite the presence of the deactivating nitro group. The deactivating effect of the nitro group, however, still makes the ring less reactive than phenol (B47542) or cyclohexylphenol. For nucleophilic substitution, the strong activation by the nitro group is the most critical factor.

Regioselectivity and Stereoselectivity Studies

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic substitution on this compound is a result of the directing effects of the existing substituents.

The hydroxyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The cyclohexyl group at C4 directs to the ortho positions (C3, C5).

The nitro group at C2 directs to the meta positions (C4, C6).

The positions are already occupied as follows: C2 by a nitro group and C4 by a cyclohexyl group. The directing influences of the hydroxyl and nitro groups act in concert to strongly favor substitution at the C6 position. The cyclohexyl group directs to C3 and C5, but the activating hydroxyl group's influence is generally stronger. Therefore, further electrophilic attack, such as nitration or halogenation, is expected to occur predominantly at the C6 position. For instance, nitration of 4-cyclohexylphenol (B75765) yields this compound, and under certain conditions can also produce 4-cyclohexyl-2,6-dinitrophenol, illustrating the directing influence towards the positions ortho to the hydroxyl group.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the C2 position makes the ring susceptible to nucleophilic attack. msu.edumasterorganicchemistry.com The nitro group stabilizes the anionic intermediate (Meisenheimer complex) that forms during the reaction. govtpgcdatia.ac.inlibretexts.org The positions most activated for nucleophilic attack are those ortho and para to the nitro group. In this molecule, this corresponds to the C1 (bearing the hydroxyl group) and C3 positions. Reactions under strongly basic conditions could potentially lead to the displacement of a substituent, though such reactions are complex. libretexts.org

Stereoselectivity: Stereoselectivity is not a primary consideration in the substitution reactions on the aromatic ring itself. However, reactions involving the cyclohexyl substituent or the creation of new chiral centers would necessitate stereochemical analysis.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in aromatic chemistry, converting an electron-withdrawing, meta-directing group into an electron-donating, ortho, para-directing group. msu.edumsu.edumnstate.edu This reaction is key for synthesizing aniline (B41778) derivatives from nitroarenes. acs.org

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. libretexts.orgmsu.edu This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Palladium on carbon (Pd/C)

Platinum(IV) oxide (PtO₂)

Raney Nickel (Raney-Ni)

The reaction is generally carried out under mild to moderate pressures of hydrogen and at room or slightly elevated temperatures. For the reduction of this compound, the expected product is 4-cyclohexyl-2-aminophenol. While effective, care must be taken as under more forcing conditions (high pressure and temperature), catalytic hydrogenation can also reduce the aromatic ring itself. libretexts.org The chemoselective reduction of the nitro group in the presence of other reducible functional groups is a key consideration, and modern catalysts have been developed to achieve high selectivity. acs.org

| Catalyst | Reducing Agent | Typical Conditions | Product |

| Pd/C | H₂ | Methanol/Ethanol, rt, 1-4 atm H₂ | 4-cyclohexyl-2-aminophenol |

| Raney-Ni | H₂ | Ethanol, rt-50°C, 1-5 atm H₂ | 4-cyclohexyl-2-aminophenol |

| Sn/HCl | HCl | Aqueous/Alcoholic solution, heat | 4-cyclohexyl-2-aminophenol |

| Fe/HCl | HCl | Aqueous/Alcoholic solution, reflux | 4-cyclohexyl-2-aminophenol |

This table presents typical conditions for nitroarene reduction; specific data for this compound may vary.

Electrochemical Reduction Mechanisms

The electrochemical reduction of nitrophenols has been studied as an alternative to chemical methods. mdpi.com The mechanism is often complex and highly dependent on factors such as the electrode material (e.g., gold, silver, platinum), solvent, and pH of the solution. mdpi.comrsc.org

The reduction of 4-nitrophenol (B140041), a related compound, generally proceeds through a series of electron and proton transfer steps. rsc.org

Initially, the nitrophenol is reduced to a radical anion.

This is followed by protonation and further reduction steps, potentially involving nitroso and hydroxylamine (B1172632) intermediates.

The final product of the complete reduction is the corresponding aminophenol. mdpi.com

Studies on 4-nitrophenol have shown that at certain electrodes, the process can cleanly yield 4-aminophenol, especially in acidic media, though hydrogen evolution can be a competing reaction. mdpi.com The reduction potential is more positive on modified electrodes compared to unmodified ones. researchgate.net For this compound, a similar multi-step pathway involving a radical anion and subsequent protonation/reduction steps is anticipated, ultimately leading to the formation of 4-cyclohexyl-2-aminophenol.

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound, while attached to an aromatic ring, exhibits characteristic reactions of phenols.

Acidity and Phenoxide Formation: Phenols are weak acids. nih.gov The hydroxyl proton can be removed by a moderately strong base (like sodium hydroxide) to form a sodium phenoxide salt. The electron-withdrawing nitro group ortho to the hydroxyl group increases the acidity of the phenolic proton compared to phenol itself, making it easier to deprotonate. The resulting phenoxide ion is a potent nucleophile.

Ether and Ester Formation: The phenoxide ion generated by deprotonation can participate in nucleophilic substitution reactions. A classic example is the Williamson ether synthesis, where the phenoxide attacks an alkyl halide to form an ether. Acylation of the hydroxyl group to form an ester is also a common reaction, typically carried out using an acid chloride or anhydride, often in the presence of a base like pyridine (B92270).

Oxidation: Phenols are susceptible to oxidation, and the products can vary depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the aromatic ring. Under controlled conditions, phenols can be oxidized to quinones. pdx.edu The presence of the deactivating nitro group might influence the ease of oxidation of the phenol ring in this compound.

Esterification and Etherification Reactions

The reactivity of the hydroxyl group in this compound is central to its synthetic utility, allowing for the formation of ester and ether derivatives. These reactions are influenced by the electronic properties of the aromatic ring, which is substituted with both an electron-donating cyclohexyl group and an electron-withdrawing nitro group.

Esterification:

The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity compared to phenol itself, facilitating the formation of the corresponding phenoxide ion, which is a key intermediate in many esterification reactions.

Standard esterification procedures can be employed, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or acid catalysts. A common method involves the reaction of the phenol with an acid chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. For instance, the reaction with acetyl chloride would yield 4-cyclohexyl-2-nitrophenyl acetate. While specific studies on the esterification of this compound are not extensively documented in readily available literature, the principles of phenol esterification are well-established. The reaction of a 4-nitrophenyl ester with an optically pure acid has been used to confirm the absolute configuration of the acid via X-ray crystallography, highlighting the utility of nitrophenol-derived esters in stereochemical analysis. google.comresearchgate.net

Etherification:

Etherification of this compound is commonly achieved through the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of the corresponding phenoxide with an alkyl halide. The increased acidity of the phenolic proton in this compound allows for the use of moderately strong bases, such as sodium hydroxide (B78521), to generate the nucleophilic phenoxide ion. nptel.ac.in This phenoxide can then react with a suitable alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the corresponding ether. masterorganicchemistry.comvaia.com

For example, the synthesis of 1-methoxy-4-nitrobenzene is achieved by reacting 4-nitrophenol with sodium hydroxide to form the sodium phenoxide, which then displaces the iodide from methyl iodide. vaia.com A similar approach would be applicable to this compound to produce, for example, 1-cyclohexyl-2-methoxy-3-nitrobenzene. The synthesis of cyclopentyl ethers of various phenols, including p-cyclohexylphenol, has been described, indicating the feasibility of forming ethers with larger alkyl groups. google.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) being suitable for such reactions. google.commasterorganicchemistry.com

The following table summarizes representative esterification and etherification reactions for phenolic compounds, which are applicable to this compound.

| Reaction Type | Reactants | Reagents/Catalyst | Product Type |

| Esterification | Phenol + Acid Chloride | Pyridine or Triethylamine | Phenyl Ester |

| Esterification | Phenol + Carboxylic Acid | DCC/DMAP | Phenyl Ester |

| Etherification | Phenol + Alkyl Halide | Base (e.g., NaOH, NaH) | Phenyl Ether |

| Etherification | Phenol + Cyclopentyl Bromide | Sodium Methoxide, DMF | Cyclopentyl Phenyl Ether |

Phenolic Oxidation Pathways

The oxidation of phenolic compounds can proceed through various pathways, often leading to the formation of quinones or polymeric materials. The specific outcome depends on the oxidant, catalyst, and reaction conditions. For nitrophenols like this compound, the presence of the nitro group can influence the reaction mechanism and the stability of the resulting products.

Studies on the oxidation of 4-nitrophenol provide insight into the potential oxidative pathways for this compound. The oxidation of 4-nitrophenol can be achieved using various oxidizing systems, including catalytic wet peroxide oxidation (CWPO) and photocatalytic degradation. mdpi.comresearchgate.netnih.gov

In catalytic oxidation processes, such as those using cobalt(II) phthalocyanine (B1677752) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, 4-nitrophenol is primarily oxidized to benzoquinone, with hydroquinone (B1673460) formed as a minor product. researchgate.net The reaction proceeds via the generation of highly reactive radical species. The presence of the cyclohexyl group at the 4-position of the phenol ring in this compound would likely lead to the formation of a substituted benzoquinone, specifically 2-cyclohexyl-6-nitro-1,4-benzoquinone.

Advanced oxidation processes (AOPs), such as the UV/H₂O₂ system, are also effective in degrading nitrophenols. researchgate.net These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH). The degradation of 4-nitrophenol in such systems has been shown to proceed through the formation of intermediates like hydroquinone, 1,2,4-trihydroxybenzene, and 4-nitrocatechol. researchgate.net For this compound, a similar attack by hydroxyl radicals would be expected, leading to a variety of hydroxylated and subsequently ring-opened products.

The proposed primary oxidation pathway for this compound, based on the oxidation of 4-nitrophenol, is the formation of a substituted benzoquinone.

The table below summarizes the conditions and products observed in the oxidation of 4-nitrophenol, which can be extrapolated to this compound.

| Oxidizing System | Catalyst | Primary Products |

| tert-Butyl Hydroperoxide (TBHP) | Cobalt(II) Phthalocyanine | Benzoquinone, Hydroquinone |

| Catalytic Wet Peroxide Oxidation (CWPO) | Carbon-coated magnetic nanoparticles | Degradation to less toxic compounds |

| UV/H₂O₂ | None | Hydroquinone, 1,2,4-trihydroxybenzene, 4-nitrocatechol |

| Pyrolusite | None | Degradation to p-aminophenol (after micro-electrolysis) |

Multi-Component Reactions Incorporating this compound Derivatives

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrug.nl Derivatives of this compound, particularly due to the presence of the electron-deficient phenolic hydroxyl group, are potential candidates for certain types of MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgnih.gov

Ugi and Passerini Reactions:

The classical Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov A variation of this reaction, the Ugi-Smiles reaction, replaces the carboxylic acid with an electron-deficient phenol. wikipedia.org Similarly, the Passerini reaction, a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, can be modified into the Passerini-Smiles reaction by substituting the carboxylic acid with an electron-deficient phenol like 2-nitrophenol (B165410). organic-chemistry.orgmdpi.comnih.gov

In these Smiles-type variations, the electron-withdrawing nitro group on the phenol is crucial for the reaction to proceed. It facilitates the key irreversible Smiles rearrangement step. wikipedia.orgorganic-chemistry.org Therefore, this compound is a suitable phenolic component for these reactions. For example, in a Passerini-Smiles reaction, this compound could react with an aldehyde (e.g., propionaldehyde) and an isocyanide (e.g., cyclohexyl isocyanide) to form an α-aryloxy amide. organic-chemistry.org

The general scheme for a Passerini-Smiles reaction involving a 2-nitrophenol derivative is as follows: The reaction between the aldehyde and the isocyanide is facilitated by the weakly acidic phenol. The resulting nitrilium intermediate is then attacked by the phenoxide, leading to a phenoxyimidate adduct which undergoes an irreversible Smiles rearrangement to furnish the final α-aryloxy amide product. organic-chemistry.orgmdpi.com

The versatility of MCRs allows for the generation of large libraries of compounds with diverse functionalities by varying the starting components. organic-chemistry.orgyoutube.com The incorporation of the this compound moiety into these reactions would lead to complex molecules containing a substituted aryloxy group, which could be of interest in various fields, including medicinal chemistry and materials science.

The table below illustrates the potential scope of a Passerini-Smiles reaction using a 2-nitrophenol derivative as a template for reactions with this compound.

| Aldehyde | Isocyanide | Phenol | Product |

| Propionaldehyde | Cyclohexyl isocyanide | 2-Nitrophenol | α-(2-Nitrophenoxy)propionylcyclohexylamide |

| Benzaldehyde | tert-Butyl isocyanide | 2-Nitrophenol | α-(2-Nitrophenoxy)phenylacetyl-tert-butylamide |

| Isobutyraldehyde | Benzyl isocyanide | 2-Nitrophenol | α-(2-Nitrophenoxy)isovalerylbenzylamide |

Computational and Theoretical Chemistry Studies on 4 Cyclohexyl 2 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations allow for the prediction of molecular properties and reaction energetics by approximating the exchange-correlation energy, a complex component of the electron-electron interaction. For substituted nitrophenols, DFT has been successfully employed to study geometry, vibrational frequencies, and electronic parameters. mdpi.comarxiv.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. Their energies and spatial distributions are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netwuxiapptec.com

In 4-cyclohexyl-2-nitrophenol, the electronic character is defined by three key functional groups attached to the benzene (B151609) ring: the electron-donating hydroxyl (-OH) group, the strongly electron-withdrawing nitro (-NO₂) group, and the electron-donating cyclohexyl (-C₆H₁₁) group.

HOMO: The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. This includes the phenyl ring and the oxygen atom of the hydroxyl group. The electron-donating cyclohexyl group in the para position will also contribute to raising the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be concentrated on the electron-deficient nitro group and the aromatic ring. The low energy of the LUMO indicates the molecule's ability to accept electrons.

| Parameter | Symbol | Calculated Value |

|---|---|---|

| HOMO Energy | EHOMO | -6.9 eV |

| LUMO Energy | ELUMO | -3.14 eV |

| HOMO-LUMO Energy Gap | ΔE | 3.76 eV |

| Ionization Potential | I | 6.9 eV |

| Electron Affinity | A | 3.14 eV |

| Electronegativity | χ | 5.02 eV |

| Chemical Hardness | η | 1.88 eV |

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The ESP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For this compound, the ESP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These are primarily located around the highly electronegative oxygen atoms of the nitro group and the hydroxyl group. researchgate.netresearchgate.net

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are attractive to nucleophiles. The most positive region is expected around the hydrogen atom of the hydroxyl group. researchgate.net

Neutral Potential (Green): Areas with intermediate potential, such as the carbon framework of the cyclohexyl ring and the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to study the physical movements of atoms and molecules over time. researchgate.netchemmethod.com These methods provide insight into the preferred shapes (conformations) of a molecule and its dynamic interactions.

The flexible cyclohexyl ring can adopt several conformations, most notably the low-energy "chair" form and the higher-energy "boat" and "twist-boat" forms. For a substituted cyclohexane, the chair conformation is overwhelmingly preferred to minimize torsional and steric strain. researchgate.net

In this compound, the bulky nitrophenyl group is a large substituent on the cyclohexyl ring. To achieve maximum thermodynamic stability, the cyclohexyl ring will exist in a chair conformation with the nitrophenyl group in an equatorial position. This orientation minimizes unfavorable 1,3-diaxial interactions that would occur if the large substituent were in an axial position. Computational studies on related cyclohexyl-phenol structures confirm this strong equatorial preference. future4200.comunica.it

The functional groups on this compound dictate the types of non-covalent interactions it can form.

Intramolecular Hydrogen Bonding: The most significant interaction within the molecule is the strong intramolecular hydrogen bond formed between the hydrogen of the ortho-hydroxyl group and one of the oxygen atoms of the adjacent nitro group. scielo.org.mx This interaction creates a stable six-membered ring (an S(6) motif), which planarizes this portion of the molecule and significantly influences its chemical and physical properties. acs.orgrsc.org This internal hydrogen bond is a well-documented feature in 2-nitrophenol (B165410) and its derivatives. researchgate.netunito.it Its presence reduces the molecule's ability to act as a hydrogen bond donor to external molecules, such as solvents or other solute molecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates that are often difficult to observe experimentally.

A key reaction involving this compound is its formation via the electrophilic nitration of 4-cyclohexylphenol (B75765). Computational modeling, typically using DFT, can provide a detailed picture of this electrophilic aromatic substitution mechanism. The process would be modeled in several steps:

Reactant Complex Formation: Modeling the initial interaction between 4-cyclohexylphenol and the nitrating agent (e.g., the nitronium ion, NO₂⁺).

Transition State Search: Locating the transition state structure for the attack of the nitronium ion on the aromatic ring. The hydroxyl group is a strong ortho, para-director, and the existing cyclohexyl group is at the para-position. Therefore, the attack is directed to the ortho-position. The energy barrier of this transition state determines the reaction rate.

Intermediate Analysis: Characterizing the stability of the resulting resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Product Formation: Modeling the final step, which involves the deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring and form the this compound product.

By calculating the energies of each of these species, a complete potential energy surface for the reaction can be constructed, providing fundamental insights into the reaction's kinetics and thermodynamics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or properties of chemicals based on their molecular structure. nih.gov For a compound like this compound, QSAR models can be developed to predict properties such as toxicity, antioxidant capacity, or other biological effects. nih.govscispace.com These models are particularly prevalent in environmental science and toxicology for assessing the risk of phenolic compounds. nih.govinsilico.eujst.go.jp

The development of a QSAR model involves several steps:

Data Collection : A dataset of compounds with known activities (e.g., toxicity values like EC50 or LC50) is compiled. For this compound, this would involve a series of related phenol (B47542) derivatives.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (like hydrophobicity via logP), electronic parameters (like the energy of the Highest Occupied Molecular Orbital, HOMO, or Lowest Unoccupied Molecular Orbital, LUMO), and topological indices. jetir.org

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the observed activity. tandfonline.com

Validation : The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

For nitrophenols, QSAR studies often find that toxicity is related to hydrophobicity (logP) and electronic parameters like pKa or E(LUMO), which describe the compound's ability to act as an electrophile. insilico.eujst.go.jp The cyclohexyl group in this compound would significantly increase its hydrophobicity, while the nitro and hydroxyl groups would govern its electronic properties and reactivity. Although specific QSAR models for this compound are not prominent, the general models for phenols and nitrophenols provide a strong framework for predicting its activity. nih.gov

Table 3: Examples of QSAR Models for the Toxicity of Phenol Derivatives This table summarizes various QSAR models developed for phenols, illustrating the types of descriptors and statistical measures used. These approaches are applicable for developing predictive models for this compound.

| Organism/Endpoint | Key Descriptors | Statistical Method | Model Statistics (r² or Q²) | Reference |

|---|---|---|---|---|

| Tetrahymena pyriformis | logP, E(LUMO) | Response Surface | r² = 0.90 | insilico.eu |

| Tetrahymena pyriformis | logP, pKa | MLR | r² = 0.81 | jst.go.jp |

| Chlorella vulgaris | Constitutional, Topological, and Connectivity Indices | MLR | - | nih.gov |

| Rodents (LD₅₀) | Hydrophobicity, Electrostatic, and van der Waals interactions | SiRMS | Q² = 0.84-0.93 | nih.gov |

| L1210 Leukemia | Quantum Topological Molecular Similarity (QTMS) indices | GA-PLS | - | nih.gov |

Derivatization and Functionalization of 4 Cyclohexyl 2 Nitrophenol

Synthesis of Novel 4-Cyclohexyl-2-nitrophenol Derivatives

The generation of novel derivatives from this compound can be systematically approached by targeting its distinct structural components: the cyclohexyl ring, the nitro group, and the hydroxyl group.

Alterations to the cyclohexyl moiety can significantly influence the lipophilicity, steric profile, and biological activity of the resulting molecules. Research into related structures demonstrates that modifications to this aliphatic ring are a key strategy for optimizing molecular properties. For instance, in the development of phenyl urea-based antitubercular agents, modifications to the cyclohexyl ring were critical for enhancing potency. rsc.org While the parent compound in that study was not this compound itself, the principles of cyclohexyl ring modification are directly applicable. Strategies include varying the ring size or introducing substituents.

Key research findings have shown that even minor changes, such as the addition of a methyl group to the cyclohexyl ring, can dramatically improve the minimum inhibitory concentration (MIC) of related compounds against Mycobacterium tuberculosis. rsc.org For example, introducing a methyl group at the 1-position of the ring can significantly boost antibiotic potency. rsc.org

| Modification of Aliphatic Ring | Example Derivative Type | Observed Impact on Activity (in analogous series) | Reference |

|---|---|---|---|

| Ring Size Reduction | Cyclopentyl Analogue | Retained activity, but less potent than cyclohexyl | rsc.org |

| Ring Size Reduction | Cyclobutyl/Cyclopropyl Analogues | Significant decrease in activity | rsc.org |

| Substitution on Ring | 1-Methylcyclohexyl Analogue | Substantial enhancement of antibiotic potency | rsc.org |

The nitro and hydroxyl groups are primary sites for functionalization, providing pathways to a wide array of derivatives through reactions such as reduction, etherification, and esterification.

Nitro Group Derivatization: The most common transformation of the aromatic nitro group is its reduction to a primary amine, yielding 2-amino-4-cyclohexylphenol (B1273975). This amino-derivative is a crucial intermediate for further synthesis, such as the formation of amides or heterocyclic systems. Various reducing agents can accomplish this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions.

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. researchgate.net

Chemical Reduction: Reagents like sodium dithionite (B78146) in boiling alcohol can be used to reduce the nitro group, often indicated by a color change from yellow to colorless. jocpr.com

Hydroxyl Group Derivatization: The phenolic hydroxyl group can be readily converted into an ether or ester. For example, etherification can be achieved by reacting the phenol (B47542) with an alkyl halide in the presence of a base such as cesium carbonate (Cs2CO3). researchgate.net This modification can alter the solubility and electronic properties of the molecule.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitro (-NO2) | Reduction | Pd/C, MeOH | Amine (-NH2) | researchgate.net |

| Nitro (-NO2) | Reduction | Sodium Dithionite, boiling alcohol | Amine (-NH2) | jocpr.com |

| Hydroxyl (-OH) | Etherification | Alkyl halide (e.g., 1-bromo-3-methylbutane), Cs2CO3, DMF | Ether (-OR) | researchgate.net |

| Amine (-NH2) (from reduced nitro group) | Acylation / Amide formation | Chloroacetyl chloride | Chloroacetamide derivative | jocpr.com |

Application in Advanced Organic Synthesis as a Building Block

Once derivatized, particularly after reduction of the nitro group, this compound becomes a valuable bifunctional building block for constructing more complex molecules, including heterocycles and other pharmacologically relevant scaffolds. The resulting 2-amino-4-cyclohexylphenol, with its adjacent amino and hydroxyl groups, is primed for cyclization reactions.

One significant application is in the synthesis of benzoxazole (B165842) derivatives . The amino-phenol intermediate can be acylated and then cyclized to form the benzoxazole ring system, a core structure in many biologically active compounds. jocpr.com For instance, reaction with chloroacetyl chloride followed by treatment with various secondary amines can lead to a library of novel benzoxazole compounds. jocpr.com

Furthermore, the aniline (B41778) derivative of this compound can serve as a precursor for urea (B33335) synthesis . Reaction of the amine with an isocyanate is a standard method to form urea linkages, which are prominent in medicinal chemistry. rsc.org This approach has been used to create libraries of compounds for screening as potential therapeutic agents. rsc.org

Analytical Derivatization Strategies for Detection and Quantification

For analytical purposes, especially in trace analysis, the direct detection of this compound may be limited by its chromatographic behavior or its response to certain detectors. Chemical derivatization can be employed to enhance its detectability and the sensitivity of an analytical method. This typically involves reacting the molecule with a reagent to attach a tag that has strong absorbance (a chromophore) or fluorescence (a fluorophore).

Derivatization for Gas Chromatography (GC): Phenolic compounds are often derivatized before GC analysis to increase their volatility and thermal stability. A common method is acetylation of the hydroxyl group using a reagent like acetic anhydride in a basic medium. gnest.org This converts the polar phenol into a less polar ester, improving its chromatographic peak shape and detectability by flame ionization detection (FID). gnest.org

Derivatization for HPLC-UV/Fluorescence: For High-Performance Liquid Chromatography (HPLC), derivatization can dramatically lower detection limits. If the nitro group is reduced to an amine, the resulting 2-amino-4-cyclohexylphenol becomes a target for reagents that react with primary amines. A well-known derivatizing agent is 4-chloro-7-nitrobenzofurazan (NBD-Cl) . tandfonline.comsemanticscholar.org NBD-Cl reacts with primary amines to form a highly fluorescent product that can be detected with high sensitivity by a fluorescence detector. tandfonline.com

Derivatization for LC-MS/MS: To enhance sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), derivatization can be used to introduce a readily ionizable moiety. For phenols, reagents such as N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) have been shown to improve signal intensity in positive ion electrospray ionization (ESI) mode, allowing for more sensitive detection and identification. researchgate.net

| Analytical Method | Derivatization Strategy | Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC-FID) | Acetylation | Acetic Anhydride | Hydroxyl (-OH) | Increase volatility and improve peak shape | gnest.org |

| HPLC-Fluorescence | Fluorophore Tagging | 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Amine (-NH2) (after nitro reduction) | Create a highly fluorescent derivative for sensitive detection | tandfonline.comsemanticscholar.org |

| LC-MS/MS | Signal Enhancement | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Hydroxyl (-OH) | Improve ionization efficiency and signal intensity in ESI-MS | researchgate.net |

Coordination Chemistry and Metal Complexation with 4 Cyclohexyl 2 Nitrophenol

Ligand Properties of the 4-Cyclohexyl-2-nitrophenol Moiety

The this compound molecule, upon deprotonation, yields the 4-cyclohexyl-2-nitrophenolate anion, which functions as the coordinating ligand. The coordination properties of this moiety are dictated by the interplay of its constituent functional groups: the phenoxide oxygen, the nitro group, and the cyclohexyl substituent.

The primary coordination site is the phenoxide oxygen, which becomes a hard donor atom upon deprotonation of the phenolic proton. This site readily forms strong bonds with a variety of metal ions. The nitro group at the ortho position plays a crucial role in the ligand's chelating ability. One of the oxygen atoms of the nitro group can act as a second donor site, forming a stable five-membered chelate ring with the metal center. This bidentate O,O'-coordination is a common feature in the coordination chemistry of 2-nitrophenolate (B253475) and its derivatives.

Furthermore, the bulky cyclohexyl group introduces significant steric hindrance. wikipedia.org This steric bulk can influence the number of ligands that can coordinate to a metal center and may affect the geometry of the resulting complex. wikipedia.orgcam.ac.uk For instance, it might favor the formation of complexes with lower coordination numbers or lead to distorted geometries to accommodate the large cyclohexyl moieties. The interplay between the electronic effects of the nitro and cyclohexyl groups and the steric demands of the cyclohexyl substituent makes 4-cyclohexyl-2-nitrophenolate a ligand with unique and tunable properties.

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for metal complexes of this compound are not extensively reported, their synthesis can be reasonably projected based on established methods for other nitrophenolate complexes. jocpr.com A general and effective method involves the reaction of a suitable metal salt (e.g., chlorides, nitrates, or acetates) with this compound in a 1:1, 1:2, or other stoichiometric ratio in a suitable solvent. The deprotonation of the phenolic hydroxyl group is typically achieved by the addition of a base, such as an alkali metal hydroxide (B78521) or an organic amine. The resulting metal complex often precipitates from the reaction mixture and can be isolated by filtration.

The characterization of these putative complexes would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand. The disappearance of the broad O-H stretching vibration band of the free phenol (B47542) and the appearance of new bands corresponding to metal-oxygen (M-O) vibrations would indicate the deprotonation of the phenol and the formation of a metal-phenoxide bond. mdpi.com Furthermore, shifts in the asymmetric and symmetric stretching vibrations of the N-O bonds of the nitro group would provide evidence for its coordination to the metal center.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes would be expected to differ from that of the free ligand. The formation of the metal complex can lead to the appearance of new charge-transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), depending on the metal ion and its oxidation state. mdpi.com These transitions can provide insights into the electronic structure and geometry of the complex.

Elemental Analysis: Elemental analysis would be crucial to determine the empirical formula of the synthesized complexes and to confirm the metal-to-ligand ratio.

A hypothetical reaction for the synthesis of a bis(4-cyclohexyl-2-nitrophenolato)metal(II) complex is shown below:

where M is a divalent metal ion, X is an anion, and B is a base.

Below is an interactive data table summarizing the expected characteristic IR spectral data for a hypothetical metal complex of this compound.

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Assignment |

| Phenolic O-H | ~3400 (broad) | Absent | Deprotonation upon coordination |

| Aromatic C-H | ~3100-3000 | ~3100-3000 | Aromatic C-H stretch |

| Aliphatic C-H | ~2950-2850 | ~2950-2850 | Cyclohexyl C-H stretch |

| Asymmetric N-O | ~1520 | Shifted | Coordination of NO₂ group |

| Symmetric N-O | ~1350 | Shifted | Coordination of NO₂ group |

| Phenolic C-O | ~1200 | Shifted | C-O stretch |

| Metal-Oxygen | - | ~500-400 | M-O vibration |

Note: The exact positions of the peaks in the metal complex will vary depending on the metal ion.

Structural Investigations of Coordination Compounds

The definitive elucidation of the structure of any new coordination compound comes from single-crystal X-ray diffraction analysis. nih.govaip.org Although no crystal structures of metal complexes with this compound are currently available in the public domain, we can predict the likely structural features based on related compounds.

The 4-cyclohexyl-2-nitrophenolate ligand is expected to act as a bidentate ligand, chelating to the metal center through the phenoxide oxygen and one of the oxygen atoms of the nitro group. This would result in the formation of a five-membered chelate ring. The coordination number and geometry of the resulting complex would depend on the nature of the metal ion, its preferred coordination geometry, and the steric bulk of the ligands.

For a divalent metal ion forming a complex with a 1:2 metal-to-ligand ratio, such as [M(C₁₂H₁₄NO₃)₂], several geometries are possible. For instance, a four-coordinate complex could adopt a square planar or a tetrahedral geometry. A six-coordinate complex, which might be formed by the inclusion of two solvent molecules or by bridging interactions, would likely adopt an octahedral geometry. nih.govaip.org

The presence of the bulky cyclohexyl group could play a significant role in determining the final structure. It might prevent the formation of higher-coordinate species or cause distortions from ideal geometries to minimize steric repulsion between the ligands.

A hypothetical data table of selected bond lengths and angles for a generic square planar [M(4-cyclohexyl-2-nitrophenolato)₂] complex is presented below, based on typical values for similar structures.

| Parameter | Expected Value |

| M-O(phenoxide) bond length | 1.90 - 2.10 Å |

| M-O(nitro) bond length | 2.00 - 2.20 Å |

| O(phenoxide)-M-O(nitro) angle (bite angle) | ~80-90° |

| O(phenoxide)-M-O(phenoxide) angle | ~180° (trans) or ~90° (cis) |

| O(nitro)-M-O(nitro) angle | ~180° (trans) or ~90° (cis) |

Note: These values are illustrative and would vary depending on the specific metal ion.

Biological Activity Studies of 4 Cyclohexyl 2 Nitrophenol and Its Analogs in Vitro Mechanistic Investigations

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

In vitro studies have demonstrated that 4-Cyclohexyl-2-nitrophenol and its analogs possess antimicrobial and antifungal properties. The presence of the nitro group is often associated with antimicrobial activity, as it can be involved in redox reactions within microbial cells, leading to toxicity and cell death. researchgate.net

Research on related nitro-aromatic compounds has shown activity against a range of pathogens. For instance, certain mono-halogenated nitro-compounds have exhibited anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values between 15.6–62.5 μg/mL. researchgate.net The activity against Gram-negative bacteria is often lower, which may be attributed to the complex outer membrane of these bacteria acting as a barrier. researchgate.net

Studies on analogs, such as copper(II) complexes of 1,2,4-triazole (B32235) derivatives containing a nitrophenyl group, have shown moderate antibacterial effects, particularly against Gram-positive bacteria. nih.gov For example, a copper(II) complex of 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione demonstrated MIC values of 250–500 µg/mL against Gram-positive bacteria. nih.gov In contrast, the free ligand showed mild or no bioactivity. nih.gov

The antifungal activity of nitrophenol derivatives has also been investigated. Some nitro-compounds have shown activity against Candida species, with MIC values ranging from 7.8–31.25 μg/mL. researchgate.net The mechanism of antifungal action can involve damage to the fungal cell wall, leading to the release of intracellular material. researchgate.net Studies on other benzoxazole (B165842) and benzimidazole (B57391) derivatives with cyclohexyl moieties have also reported broad-spectrum antibacterial and antifungal activities. esisresearch.org For example, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole was found to be active against Gram-positive bacteria with a MIC of 12.5 mg/ml. esisresearch.org

| Compound/Analog | Microorganism | Activity (MIC) | Reference |

| Mono-halogenated nitro-compounds | Staphylococcus | 15.6–62.5 μg/mL | researchgate.net |

| Copper(II) complex of 4-cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione | Gram-positive bacteria | 250–500 µg/mL | nih.gov |

| Nitro-compounds | Candida spp. | 7.8–31.25 μg/mL | researchgate.net |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 mg/ml | esisresearch.org |

Antioxidant Properties and Radical Scavenging Mechanisms (In Vitro)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant activity of this compound and its analogs is influenced by the hydroxyl and nitro groups on the aromatic ring. The mechanism of radical scavenging can occur through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). mdpi.com

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, thereby neutralizing it. nih.gov The presence of electron-donating or electron-withdrawing groups on the phenol (B47542) ring can influence the bond dissociation enthalpy of the O-H bond and, consequently, the antioxidant activity. mdpi.com The nitro group, being electron-withdrawing, can affect the electronic properties of the phenol ring. ontosight.ai

Enzyme Inhibition Studies (In Vitro)

The ability of this compound and its analogs to inhibit specific enzymes is an area of active research. The structural features of these compounds allow them to interact with the active sites of enzymes, potentially leading to inhibition.

For example, derivatives of 1,2,4-triazole containing a cyclohexyl group have been investigated for their enzyme inhibitory properties. nih.gov In one study, a series of 1,2,4-triazole derivatives were tested against various enzymes, including α-glucosidase. nih.gov Some of these compounds, particularly those with specific substitutions on the phenyl ring, showed potent α-glucosidase inhibitory activity, even greater than the standard drug acarbose. nih.gov This suggests that the cyclohexyl and nitrophenyl moieties could be incorporated into structures designed to target specific enzymes.

Furthermore, 4-nitrophenol (B140041) itself has been used as an in vitro substrate probe for human cytochrome P450 (CYP) 2E1. nih.gov This indicates that the nitrophenol structure can interact with the active site of this enzyme. Studies have shown that 4-nitrophenol hydroxylation is primarily catalyzed by CYP2E1 in human liver microsomes. nih.gov While this does not directly demonstrate inhibition by this compound, it highlights the potential for this class of compounds to interact with and possibly inhibit cytochrome P450 enzymes.

| Compound/Analog | Enzyme | Inhibition Activity | Reference |

| 1,2,4-Triazole derivatives with cyclohexyl group | α-Glucosidase | Potent inhibition, some more than acarbose | nih.gov |

| 4-Nitrophenol (related compound) | Cytochrome P450 2E1 | Substrate, indicating interaction with active site | nih.gov |

Cellular Pathway Modulation in Model Systems (In Vitro)

The interaction of this compound and its analogs with cellular components can lead to the modulation of various signaling pathways. As phenolic compounds, they have the potential to interact with proteins and enzymes, thereby influencing key biochemical processes.

Derivatives of 4-Cyclohexylphenol (B75765) have been shown to modulate cellular pathways. For example, some analogs have been investigated for their potential to inhibit the production of pro-inflammatory cytokines. Additionally, proteomics studies on related cyclohexylphenol derivatives have revealed significant alterations in the expression of numerous proteins in human lymphocytes, indicating a broad impact on cellular function.

In the context of cancer research, the modulation of cellular pathways is a key area of investigation. For instance, a derivative of 4-(2-cyclohexylethoxy)aniline (B183823) was found to increase the radiosensitivity of lung cancer cells in vitro by inhibiting the Nrf2 pathway. researchgate.net The Nrf2 pathway is involved in protecting cells from oxidative stress, and its inhibition can make cancer cells more susceptible to treatment. While not this compound itself, this study highlights how modifications of the cyclohexylphenol scaffold can lead to compounds that modulate specific cellular pathways.

Furthermore, studies on other nitro-substituted compounds have shown their ability to be activated under hypoxic conditions, a characteristic of solid tumors. This has led to the development of hypoxia-activated prodrugs. nih.gov Although not directly demonstrated for this compound, its nitro group suggests a potential for similar applications, where it could be selectively activated in the low-oxygen environment of tumors to exert a cytotoxic effect.

Environmental Fate and Degradation Mechanisms of 4 Cyclohexyl 2 Nitrophenol

Photocatalytic Degradation Pathways and Reaction Intermediates

Photocatalytic degradation, particularly using semiconductor materials like titanium dioxide (TiO2), is a promising method for the removal of persistent organic pollutants from water. mdpi.comjebas.org For 4-Cyclohexyl-2-nitrophenol, the degradation process is initiated by the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the photocatalyst. jebas.orgscribd.com These radicals attack the aromatic ring, leading to a cascade of reactions.

The degradation of substituted phenols is influenced by the nature and position of the substituent groups. mdpi.com The electron-withdrawing nitro group can deactivate the aromatic ring towards electrophilic attack, potentially slowing down the degradation compared to unsubstituted phenol (B47542). mdpi.com Conversely, the bulky cyclohexyl group, being hydrophobic, may influence the adsorption of the molecule onto the photocatalyst surface, a key step in the degradation process. elsevier.com

The proposed degradation pathway for similar alkylated nitrophenols generally involves the following steps:

Hydroxylation of the aromatic ring: The primary attack by hydroxyl radicals leads to the formation of hydroxylated intermediates. scribd.comnih.gov For this compound, this would likely result in the formation of cyclohexyl-nitrocatechol derivatives.

Denitration: The nitro group can be displaced and released as nitrite (B80452) ions (NO2-), which can be further oxidized to nitrate (B79036) (NO3-).

Ring cleavage: Subsequent attacks by hydroxyl radicals lead to the opening of the aromatic ring, forming smaller aliphatic carboxylic acids such as oxalic acid, formic acid, and acetic acid. nih.gov

Mineralization: Ultimately, these smaller organic acids are further oxidized to carbon dioxide (CO2), water (H2O), and inorganic ions, achieving complete mineralization. nih.gov

Reaction Intermediates: During the photocatalytic degradation of nitrophenols, a variety of transient intermediates can be formed. Based on studies of related compounds like p-nitrophenol and 4-tert-butylphenol, the expected intermediates for this compound include:

Cyclohexyl-hydroquinone: Formed through the displacement of the nitro group by a hydroxyl group.

Cyclohexyl-benzoquinone: An oxidation product of cyclohexyl-hydroquinone. scribd.comnih.gov

Cyclohexyl-nitrocatechol: Resulting from the addition of a hydroxyl group to the aromatic ring. researchgate.net

Short-chain carboxylic acids: Such as formic acid and acetic acid, which are products of aromatic ring cleavage. nih.gov

It is important to note that some of these intermediates may be more toxic than the parent compound, highlighting the need for complete mineralization in any remediation process. nih.govnih.gov

Table 1: Photocatalytic Degradation Efficiency of Substituted Phenols using TiO2-based Catalysts

| Compound | Catalyst | Light Source | Degradation Efficiency (%) | Reaction Time (min) | Reference |

| 4-tert-butylphenol | Cu-Mo-TiO2 | UV (365 nm) | 100 | 60 | nih.gov |

| 4-tert-butylphenol | Cu-Mo-TiO2 | Solar Light | 70 | 150 | nih.gov |

| 4-nitrophenol (B140041) | C, N-TiO2 | Simulated Sunlight | 87 | 420 | nih.gov |

| 4-chloro-2-nitrophenol | TiO2 | Not Specified | Moderate | Not Specified | mdpi.com |

| 4-methyl-2-nitrophenol | TiO2 | Not Specified | Low | Not Specified | mdpi.com |

Biodegradation Mechanisms in Environmental Matrices

Biodegradation is a key process in the natural attenuation of organic pollutants in soil and water. nih.gov The microbial degradation of nitrophenols has been extensively studied, with several bacterial strains capable of utilizing them as a source of carbon, nitrogen, and energy. jebas.orgresearchgate.netoup.com However, the presence of the cyclohexyl group in this compound is expected to increase its recalcitrance to biodegradation due to steric hindrance and increased hydrophobicity. oup.com